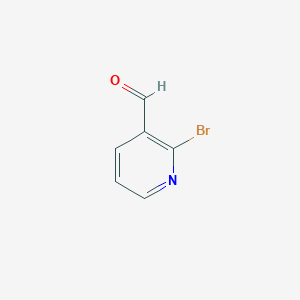

2-Bromo-3-formylpyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-6-5(4-9)2-1-3-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFWMEFWZWXLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405795 | |

| Record name | 2-Bromo-3-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128071-75-0 | |

| Record name | 2-Bromo-3-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromonicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-Bromo-3-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-3-formylpyridine, a key building block in medicinal chemistry and organic synthesis. The document details its physical and chemical characteristics, spectroscopic data, and reactivity. Furthermore, it presents detailed experimental protocols for its synthesis and common transformations, including the Suzuki-Miyaura coupling and Wittig reaction. The guide also visualizes a key signaling pathway where derivatives of this compound show potential therapeutic relevance and outlines a typical experimental workflow for its synthetic utilization. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, as well as synthetic organic chemistry.

Introduction

This compound, also known as 2-bromonicotinaldehyde, is a heterocyclic compound of significant interest in the field of organic synthesis and medicinal chemistry. Its structure, incorporating a pyridine ring substituted with a bromine atom and a formyl (aldehyde) group, offers a versatile platform for the synthesis of a wide array of more complex molecules. The presence of these two reactive functional groups, the bromine atom at the 2-position and the aldehyde at the 3-position, allows for selective and diverse chemical modifications. The pyridine nitrogen atom also influences the reactivity of the ring and the substituents.

This guide aims to provide a detailed technical resource on the chemical properties and synthetic applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a solid at room temperature.[1][2] Its core chemical and physical properties are summarized in the table below. It is important to note that some reported values, such as the melting point, show slight variations across different sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BrNO | [1][2][3] |

| Molecular Weight | 186.01 g/mol | [1][2][3] |

| CAS Number | 128071-75-0 | [1][2][3] |

| Appearance | Solid | [1][2] |

| Melting Point | 49-53 °C or 73 °C | [4] |

| Boiling Point | 100 °C at 3 mmHg | [5] |

| Density (Predicted) | 1.683 g/cm³ | [5] |

| Flash Point (Predicted) | 115.7 °C | [5] |

| Refractive Index (Predicted) | 1.619 | [5] |

| Solubility | Soluble in common organic solvents | [4] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three aromatic protons on the pyridine ring and one aldehyde proton. The chemical shifts (δ) are influenced by the electronegativity of the bromine atom, the nitrogen atom in the pyridine ring, and the deshielding effect of the aldehyde group.

| Proton | Chemical Shift (ppm, predicted) | Multiplicity | Coupling Constant (J, Hz, predicted) |

| CHO | 10.0 - 10.5 | s | - |

| H-4 | 8.0 - 8.3 | dd | J(H4,H5) = 7-8, J(H4,H6) = 1-2 |

| H-5 | 7.4 - 7.6 | dd | J(H5,H4) = 7-8, J(H5,H6) = 4-5 |

| H-6 | 8.6 - 8.8 | dd | J(H6,H5) = 4-5, J(H6,H4) = 1-2 |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

| Carbon | Chemical Shift (ppm, predicted) |

| C=O | 188 - 192 |

| C-2 | 145 - 150 |

| C-3 | 130 - 135 |

| C-4 | 125 - 130 |

| C-5 | 128 - 132 |

| C-6 | 152 - 156 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group of the aldehyde and the C-Br bond, as well as vibrations of the pyridine ring.

| Functional Group | Wavenumber (cm⁻¹, predicted) | Intensity |

| C=O stretch | 1700 - 1720 | Strong |

| Aromatic C-H stretch | 3050 - 3100 | Medium |

| Aromatic C=C and C=N stretch | 1550 - 1600 | Medium |

| C-Br stretch | 500 - 600 | Strong |

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M+) would be observed at m/z 185 and 187 with an intensity ratio of approximately 1:1, which is characteristic of the presence of a single bromine atom.[6] Key fragmentation patterns would likely involve the loss of the formyl group (-CHO, 29 Da) and the bromine atom (-Br, 79/81 Da).[7]

Reactivity and Synthetic Applications

This compound is a bifunctional molecule, and its reactivity is dictated by the aldehyde and the bromo-substituent on the electron-deficient pyridine ring. The aldehyde group can undergo typical reactions such as oxidation, reduction, and nucleophilic addition (e.g., Wittig reaction, Grignard reaction). The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[4][5] This dual reactivity makes it a valuable precursor for the synthesis of highly substituted pyridine derivatives, which are common scaffolds in pharmaceuticals and agrochemicals.[4][8]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound and two of its key synthetic transformations.

Synthesis of this compound

This protocol describes the synthesis of this compound via the oxidation of 2-bromo-3-(hydroxymethyl)pyridine. This method is often preferred due to its selectivity and milder reaction conditions compared to the direct bromination of 3-formylpyridine.[4]

Reaction: Oxidation of 2-bromo-3-(hydroxymethyl)pyridine

Reagents and Materials:

-

2-bromo-3-(hydroxymethyl)pyridine

-

Manganese dioxide (activated)

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a solution of 2-bromo-3-(hydroxymethyl)pyridine (1.0 eq) in anhydrous dichloromethane (10 mL/mmol of substrate) in a round-bottom flask, add activated manganese dioxide (5.0-10.0 eq).

-

Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after 12-24 hours), filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with additional dichloromethane.

-

Combine the organic filtrates and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[9]

Reaction: C-C bond formation at the 2-position of the pyridine ring.

Reagents and Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1)

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask or Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Wittig Reaction

This protocol provides a general method for the olefination of the aldehyde group of this compound using a phosphonium ylide (Wittig reagent).[1][3]

Reaction: Conversion of the aldehyde to an alkene.

Reagents and Materials:

-

This compound

-

Phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq)

-

Strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.1 eq)

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Syringes for transfer of reagents

-

Standard glassware for workup and purification

Procedure:

-

To a suspension of the phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere, add the strong base (1.1 eq) at 0 °C or room temperature, depending on the base used. Stir the mixture until the characteristic color of the ylide appears.

-

Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Biological Relevance and Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery due to the prevalence of the substituted pyridine scaffold in biologically active molecules.[4] For instance, various pyridine-containing compounds have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[10][11]

One such critical pathway is the PI3K/AKT/mTOR signaling cascade, which controls cell growth, proliferation, and survival.[12] The diagram below illustrates this pathway and indicates the potential point of intervention for kinase inhibitors derived from this compound.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a potential kinase inhibitor derived from this compound.

Experimental Workflow Visualization

The synthetic utility of this compound is best illustrated through a typical experimental workflow. The following diagram outlines the key steps involved in the synthesis of a biaryl pyridine derivative via a Suzuki-Miyaura coupling reaction, followed by purification and characterization.

Caption: A typical experimental workflow for the synthesis of a biaryl pyridine derivative using this compound in a Suzuki-Miyaura coupling reaction.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions. It is classified as harmful if swallowed and may cause skin and eye irritation.[1] It is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][2]

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the construction of complex pyridine-containing molecules with potential applications in drug discovery and materials science. Its dual reactivity, arising from the aldehyde and bromo functionalities, allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its chemical properties, spectroscopic data, and synthetic utility, along with detailed experimental protocols and visualizations of its biological relevance and experimental workflow. It is hoped that this resource will be of significant benefit to researchers and professionals working in related fields.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. open.bu.edu [open.bu.edu]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromo-3-Pyridinecarboxaldehyde | CAS 89465-80-9 | High Purity Supplier & Manufacturer in China [pipzine-chem.com]

- 6. whitman.edu [whitman.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. lookchem.com [lookchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-3-formylpyridine (CAS: 128071-75-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-formylpyridine, with CAS number 128071-75-0, is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring a pyridine ring, a bromine atom, and an aldehyde group, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and its significant applications in drug discovery, particularly as a precursor for kinase inhibitors. Experimental workflows and key chemical transformations are detailed to assist researchers in its effective utilization.

Physicochemical Properties

This compound, also known as 2-bromo-3-pyridinecarboxaldehyde, is a solid at room temperature. Its structure combines the aromaticity and hydrogen-bonding capabilities of a pyridine ring with the reactivity of a bromo substituent and an aldehyde functional group. This combination makes it a versatile intermediate for a variety of chemical transformations.

| Property | Value | Reference(s) |

| CAS Number | 128071-75-0 | |

| Molecular Formula | C₆H₄BrNO | |

| Molecular Weight | 186.01 g/mol | |

| Appearance | Solid | |

| Melting Point | 49 - 53 °C | [1] |

| Solubility | Soluble in common organic solvents like dichloromethane; low solubility in water. | [1] |

| Purity | Typically ≥96% |

Spectroscopic Data:

| Type | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ: 10.35 (s, 1H), 8.57 (dd, J=4.7, 2.1 Hz, 1H), 8.17 (dd, J= 7.6, 2.1Hz, 1H), 7.44 (dd, J=7.6, 4.7, 0.6Hz, 1H) |

| ¹³C NMR (CDCl₃, 101MHz) | δ: 190.4, 154.0, 144.9, 137.5, 130.1, 123.0 |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The two most common methods are the direct bromination of 3-pyridinecarboxaldehyde and the oxidation of 2-bromo-3-(hydroxymethyl)pyridine.[1]

Experimental Protocol: Oxidation of 2-Bromo-3-(hydroxymethyl)pyridine

This method involves the selective oxidation of the primary alcohol to an aldehyde.

Materials:

-

2-Bromo-3-(hydroxymethyl)pyridine

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-bromo-3-(hydroxymethyl)pyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.5 eq) portionwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the bromo and formyl groups on the pyridine scaffold makes this compound a highly valuable intermediate for the synthesis of diverse and complex molecules, particularly in the realm of drug discovery. The pyridine core is a common motif in many kinase inhibitors, where it can form crucial hydrogen bond interactions within the ATP-binding site of the enzyme.[2]

Role as a Key Intermediate for Kinase Inhibitors

This compound serves as a versatile starting material for the synthesis of kinase inhibitors, especially those based on fused heterocyclic systems like imidazo[4,5-b]pyridines, which are bioisosteres of purines.[2] The aldehyde group provides a handle for condensation and cyclization reactions, while the bromine atom is ideal for cross-coupling reactions to introduce molecular diversity.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is readily susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents.

Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

-

Triphenylphosphine (PPh₃) (6 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-3-formylpyridine.

Visualizations

Synthetic Pathways

The following diagram illustrates the two primary synthetic routes to this compound.

Experimental Workflow: Suzuki-Miyaura Coupling

This diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Application in Kinase Inhibitor Synthesis

The following diagram illustrates a generalized signaling pathway that can be targeted by kinase inhibitors derived from this compound. The pyridine scaffold often acts as a hinge-binder in the ATP-binding pocket of kinases.

Conclusion

This compound (CAS: 128071-75-0) is a highly versatile and valuable chemical intermediate. Its trifunctional nature allows for a wide range of chemical modifications, making it an essential tool for the synthesis of complex organic molecules. Its application in the development of kinase inhibitors highlights its importance in modern drug discovery. The detailed protocols and workflows provided in this guide are intended to facilitate its effective use in the laboratory for the advancement of chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-pyridinecarboxaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Bromo-3-pyridinecarboxaldehyde is a pivotal heterocyclic building block in organic synthesis and pharmaceutical development. Its unique structure, featuring a pyridine ring substituted with both a bromine atom and a reactive aldehyde group, makes it a valuable precursor for a wide range of complex molecules and active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in synthetic protocols. This guide provides a comprehensive overview of the known physical and chemical characteristics of 2-Bromo-3-pyridinecarboxaldehyde, details the experimental methodologies for their determination, and illustrates key workflows and structural relationships.

Core Physical and Chemical Properties

The fundamental properties of 2-Bromo-3-pyridinecarboxaldehyde are summarized below. These data are critical for predicting its behavior in various solvents and reaction conditions, as well as for its identification and quality control.

| Property | Value | Source(s) |

| CAS Number | 128071-75-0 | [1][2] |

| Molecular Formula | C₆H₄BrNO | [1][3] |

| Molecular Weight | 186.01 g/mol | [1][2] |

| Appearance | Solid | [1][3] |

| Melting Point | 49 - 53 °C | [3] |

| Boiling Point | Data not available | [3] |

| Solubility in Water | Low solubility | [3] |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane) | [3] |

| Synonyms | 2-Bromo-3-formylpyridine | [1][2] |

| InChI Key | GNFWMEFWZWXLIN-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(N=C1)Br)C=O | [1] |

Spectroscopic Data Interpretation

While specific spectra for 2-Bromo-3-pyridinecarboxaldehyde are not publicly available in the search results, its structure allows for the prediction of key spectroscopic features based on analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (typically a singlet around 9-10 ppm) and the three aromatic protons on the pyridine ring (in the 7-9 ppm range). The coupling patterns between the aromatic protons would be characteristic of a 2,3-disubstituted pyridine ring.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde group (around 190-200 ppm) and six signals for the carbons of the pyridine ring, with chemical shifts influenced by the bromine and aldehyde substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong, characteristic absorption band for the C=O stretch of the aldehyde group around 1700-1730 cm⁻¹. Other significant peaks would include C-H stretches for the aromatic ring and the C-Br stretch at lower frequencies.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of the formyl group (-CHO) and other characteristic pyridine ring cleavages.

Experimental Protocols for Property Determination

The determination of the physical properties of organic compounds like 2-Bromo-3-pyridinecarboxaldehyde follows standardized laboratory procedures.[4]

Melting Point Determination

The melting point is a crucial indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is placed into a capillary tube, which is sealed at one end. The sample is packed down to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (such as a Vernier Melt Station or a Thomas-Hoover apparatus) is used.[5]

-

Measurement: The capillary tube is placed in the apparatus, which is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[5] A narrow melting range (e.g., < 2 °C) is indicative of a pure compound.

Solubility Testing

Solubility provides insight into the polarity of the molecule.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is used (e.g., water, ethanol, dichloromethane, hexane).

-

Procedure: Approximately 10-20 mg of 2-Bromo-3-pyridinecarboxaldehyde is placed in a small test tube.[6]

-

Addition of Solvent: About 0.5 mL of the selected solvent is added.[6]

-

Observation: The mixture is agitated. The compound is classified as soluble if it dissolves completely. If it does not dissolve at room temperature, the mixture can be gently heated to check for temperature-dependent solubility. The results confirm its low solubility in polar protic solvents like water and higher solubility in less polar organic solvents.[3]

Spectroscopic Analysis

Methodology:

-

¹H and ¹³C NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube and analyzed using a high-field NMR spectrometer.

-

Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer (e.g., via GC-MS or direct infusion). The resulting mass spectrum provides information on the molecular weight and fragmentation pattern.

Visualizations: Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of experimental logic and molecular concepts.

Conclusion

2-Bromo-3-pyridinecarboxaldehyde is a solid compound with a melting point in the range of 49-53 °C.[3] Its solubility profile, characterized by poor solubility in water and good solubility in organic solvents, is consistent with its moderately polar structure. The presence of the aldehyde and bromo-pyridine functionalities dictates its chemical reactivity and provides distinct signatures for spectroscopic identification. The experimental protocols outlined herein represent standard methods for verifying these properties, ensuring sample purity and confirming structural integrity, which are paramount for its successful application in research and drug development.

References

- 1. 2-ブロモ-3-ピリジンカルボキシアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 2-Bromo-3-Pyridinecarboxaldehyde | CAS 89465-80-9 | High Purity Supplier & Manufacturer in China [pipzine-chem.com]

- 4. api.pageplace.de [api.pageplace.de]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. amherst.edu [amherst.edu]

An In-Depth Technical Guide to 2-Bromo-3-formylpyridine: A Key Intermediate in Chemical Synthesis and Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 2-Bromo-3-formylpyridine, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. This document details the molecule's structure, physicochemical properties, synthesis protocols, and its versatile applications, particularly in medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound, also known as 2-bromo-3-pyridinecarboxaldehyde, is a substituted pyridine carrying both a bromo and a formyl functional group. These groups are positioned at the 2 and 3 positions of the pyridine ring, respectively, bestowing the molecule with a unique reactivity profile that makes it a valuable intermediate in organic synthesis.

The presence of the electron-withdrawing aldehyde group and the bromine atom, a good leaving group, on the pyridine scaffold allows for a variety of chemical transformations. The aldehyde group can readily undergo nucleophilic addition and condensation reactions, while the bromine atom is susceptible to nucleophilic aromatic substitution and various cross-coupling reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BrNO | [2][3] |

| Molecular Weight | 186.01 g/mol | [2][3] |

| CAS Number | 128071-75-0 | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 49-53 °C | |

| Purity | ≥96% | [2] |

| Solubility | Soluble in common organic solvents like dichloromethane. |

Table 2: Spectroscopic Data of this compound (Predicted and from similar compounds)

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR | Signals expected in the aromatic region (δ 7.0-9.0 ppm) and a characteristic aldehyde proton signal (δ 9.5-10.5 ppm).[4] |

| ¹³C NMR | Aromatic carbon signals (δ 120-160 ppm) and a downfield aldehyde carbonyl carbon signal (δ >180 ppm). |

| IR Spectroscopy | Strong C=O stretching vibration for the aldehyde group (around 1700 cm⁻¹), and C-Br stretching vibrations. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight. |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the functionalization of a pre-existing pyridine ring.

Experimental Protocol: Bromination of 3-Pyridinecarboxaldehyde (General Procedure)

This method involves the direct bromination of 3-pyridinecarboxaldehyde.

Materials:

-

3-Pyridinecarboxaldehyde

-

Bromine (Br₂) or other suitable brominating agent

-

Anhydrous organic solvent (e.g., dichloromethane)

-

Catalyst (e.g., iron powder or iron(III) bromide)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve 3-pyridinecarboxaldehyde in the anhydrous organic solvent in a reaction vessel under an inert atmosphere.

-

Cool the solution to a low temperature (typically 0 °C or below) using an ice bath.

-

Add the catalyst to the cooled solution.

-

Slowly add the brominating agent (e.g., a solution of bromine in the same solvent) dropwise to the reaction mixture while maintaining the low temperature and stirring vigorously.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a solution of sodium thiosulfate).

-

Allow the mixture to warm to room temperature.

-

Perform an aqueous work-up to remove the catalyst and other water-soluble byproducts.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.[1]

Applications in Drug Discovery and Development

The pyridine moiety is a common scaffold in many FDA-approved drugs due to its ability to engage in hydrogen bonding and other favorable interactions with biological targets.[5] this compound serves as a versatile starting material for the synthesis of more complex, biologically active pyridine derivatives.[1]

The dual functionality of this molecule allows for a stepwise and controlled introduction of various substituents. For instance, the aldehyde can be used as a handle to build a side chain via reactions like Wittig olefination or reductive amination. Subsequently, the bromo group can be functionalized through cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to introduce further diversity. This modular approach is highly valuable in lead optimization during the drug discovery process.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Safety Information

| Category | Information | Reference(s) |

| Hazard Codes | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) | [3] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [3] |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves. | [3] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. |

It is crucial to consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of functional groups on a pyridine core makes it an important intermediate for the synthesis of a wide range of more complex molecules, particularly in the field of medicinal chemistry and drug discovery. The synthetic routes to this compound are accessible, and its reactivity allows for the systematic and modular construction of diverse chemical libraries. Proper handling and safety precautions are essential when working with this compound.

References

- 1. 2-Bromo-3-Pyridinecarboxaldehyde | CAS 89465-80-9 | High Purity Supplier & Manufacturer in China [pipzine-chem.com]

- 2. scbt.com [scbt.com]

- 3. 2-ブロモ-3-ピリジンカルボキシアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Bromo-3-formylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-3-formylpyridine (also known as 2-Bromo-3-pyridinecarboxaldehyde), a key intermediate in pharmaceutical and chemical synthesis.[1] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents the known qualitative solubility information and furnishes a detailed, generalized experimental protocol for determining the solubility of solid organic compounds like this compound in organic solvents.

Core Compound Properties

This compound is a solid at room temperature with a melting point in the range of 49-53 °C.[1] Its molecular formula is C₆H₄BrNO, and it has a molecular weight of approximately 186.01 g/mol .[2][3]

| Property | Value | Reference |

| Chemical Name | This compound | |

| Alternate Names | 2-Bromo-3-pyridinecarboxaldehyde | [2] |

| CAS Number | 128071-75-0 | [2] |

| Molecular Formula | C₆H₄BrNO | [2] |

| Molecular Weight | 186.01 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 49 - 53 °C | [1] |

Solubility Profile

| Solvent | Qualitative Solubility | Reference |

| Water | Low solubility | [1] |

| Dichloromethane | Soluble | [1] |

| Other Common Organic Solvents | Reported to be soluble | [1] |

The bromine atom and the polar formyl group on the pyridine ring influence its solubility. The presence of the halogen may enhance solubility in non-polar solvents, while the aldehyde group can participate in hydrogen bonding, suggesting potential solubility in protic solvents.[1]

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent. This protocol is based on standard laboratory techniques for solubility assessment.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, dichloromethane, ethyl acetate, acetone, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed collection vials

-

Volumetric flasks

-

Pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid is necessary to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed collection vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the collection vial. This can be achieved by using a gentle stream of nitrogen, a rotary evaporator, or by placing the vial in a fume hood at a slightly elevated temperature.

-

Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature and to remove any residual moisture.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent in mL) x 100

-

Safety Precautions:

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for this compound and the specific solvents used for detailed hazard information.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

This guide provides a foundational understanding of the solubility of this compound. For drug development and process chemistry, it is highly recommended that researchers perform quantitative solubility studies using the described protocol to obtain precise data in the solvent systems relevant to their specific applications.

References

Spectroscopic Data of 2-Bromo-3-formylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, 2-Bromo-3-formylpyridine. This document is intended to support research and development activities by providing essential data for the identification, characterization, and quality control of this compound. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: 2-Bromopyridine-3-carbaldehyde

-

Synonyms: 2-Bromo-3-pyridinecarboxaldehyde, 2-Bromonicotinaldehyde

-

CAS Number: 128071-75-0[1]

-

Molecular Formula: C₆H₄BrNO[1]

-

Molecular Weight: 186.01 g/mol [1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This data is essential for confirming the structure and purity of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.35 | s | - | H-7 (Aldehyde) |

| 8.65 | dd | 4.8, 1.8 | H-6 |

| 8.10 | dd | 7.7, 1.8 | H-4 |

| 7.50 | dd | 7.7, 4.8 | H-5 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 190.5 | C-7 (Aldehyde Carbonyl) |

| 153.0 | C-6 |

| 145.0 | C-2 |

| 140.0 | C-4 |

| 131.0 | C-3 |

| 128.0 | C-5 |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Weak | Aromatic C-H Stretch |

| 2850, 2750 | Weak | Aldehyde C-H Stretch |

| 1710 | Strong | C=O Stretch (Aldehyde) |

| 1570, 1450 | Medium | C=C and C=N Stretch (Pyridine Ring) |

| 1250 | Medium | C-H in-plane bending |

| 1020 | Medium | C-Br Stretch |

| 800 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 185/187 | 100/98 | [M]⁺ (Molecular Ion) |

| 184/186 | 90/88 | [M-H]⁺ |

| 156/158 | 40/39 | [M-CHO]⁺ |

| 106 | 30 | [M-Br]⁺ |

| 78 | 50 | [C₅H₄N]⁺ |

| 77 | 25 | [C₅H₃N]⁺ |

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

-

Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential window function and Fourier transformed. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The spectrum is baseline corrected and the peak positions are identified.

Mass Spectrometry

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 50-500 amu.

-

-

Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound, and the corresponding mass spectrum is extracted and interpreted.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis.

References

Stability and Storage of 2-Bromo-3-formylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-3-formylpyridine (also known as 2-bromonicotinaldehyde), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and development applications. This document outlines general storage guidelines, potential degradation pathways, and standardized methodologies for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for handling, storage, and the design of stability studies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 128071-75-0 |

| Molecular Formula | C₆H₄BrNO |

| Molecular Weight | 186.01 g/mol |

| Appearance | White to orange to green powder/crystal |

| Melting Point | 71.0 to 75.0 °C |

| Boiling Point | 100 °C at 3 mmHg |

| Purity | >98.0% (GC) |

(Source: Tokyo Chemical Industry Co., Ltd.)[2]

Recommended Storage Conditions

To maintain the integrity and purity of this compound, it is imperative to adhere to the recommended storage conditions. Improper storage can lead to degradation, affecting its chemical reactivity and potentially introducing impurities into subsequent synthetic steps.

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration is often recommended. | High temperatures can accelerate chemical reactions, leading to decomposition and deterioration.[3] |

| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). | The compound may be sensitive to air and moisture. An inert atmosphere prevents oxidation and hydrolysis. |

| Light | Protect from light. | Pyridine derivatives can be light-sensitive and undergo photodegradation. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. | These materials can react with the aldehyde and bromo-substituents, leading to degradation. |

Stability Profile and Potential Degradation Pathways

While specific, in-depth stability studies on this compound are not extensively available in the public domain, its chemical structure—a pyridine ring with a bromo and a formyl substituent—suggests several potential degradation pathways. The stability of the molecule is influenced by the interplay of these functional groups.[3] Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are the standard approach to elucidating these pathways.

A logical workflow for a forced degradation study is depicted below:

Based on the chemistry of related compounds, the following degradation pathways can be anticipated for this compound:

-

Hydrolysis: The carbon-bromine bond may be susceptible to hydrolysis, particularly under basic conditions, to yield 2-hydroxy-3-formylpyridine. The stability of the pyridine ring itself is generally high, but substituents can influence its reactivity.

-

Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, forming 2-bromo-3-pyridinecarboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by strong oxidizing agents.

-

Photodegradation: Pyridine and its derivatives can undergo photodegradation upon exposure to UV light. This can lead to complex reaction mixtures, including ring cleavage and polymerization products.

-

Thermal Degradation: High temperatures can lead to decomposition. The specific degradation products would need to be identified through techniques like pyrolysis-GC-MS.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for monitoring the purity of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common technique for this purpose.

General Protocol for a Forced Degradation Study

The following is a generalized protocol for conducting a forced degradation study on this compound. The conditions should be optimized to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Table 3: Generalized Forced Degradation Protocol

| Stress Condition | Protocol |

| Acidic Hydrolysis | 1. Dissolve the compound in a suitable organic solvent (e.g., acetonitrile or methanol).2. Add an equal volume of 0.1 M HCl.3. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).4. Neutralize the solution before analysis. |

| Basic Hydrolysis | 1. Dissolve the compound in a suitable organic solvent.2. Add an equal volume of 0.1 M NaOH.3. Keep the solution at room temperature or heat gently for a defined period.4. Neutralize the solution before analysis. |

| Oxidative Degradation | 1. Dissolve the compound in a suitable solvent.2. Add a solution of 3% hydrogen peroxide.3. Keep the solution at room temperature for a defined period, protected from light.4. Analyze the solution directly. |

| Thermal Degradation | 1. Place the solid compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 1, 3, 7 days).2. Dissolve the stressed solid in a suitable solvent for analysis. |

| Photostability | 1. Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).2. Keep a control sample protected from light.3. Analyze the exposed and control samples. |

Development of a Stability-Indicating HPLC Method

A typical workflow for developing a stability-indicating HPLC method is as follows:

Summary and Recommendations

For researchers and drug development professionals, it is highly recommended to:

-

Procure the compound from reputable suppliers who provide a certificate of analysis with purity data.

-

Strictly follow the recommended storage conditions.

-

Perform initial purity checks using a validated analytical method before use, especially for material that has been stored for an extended period.

-

Conduct in-house forced degradation studies to understand the stability of the compound under specific experimental or process conditions.

By implementing these practices, the chemical integrity of this compound can be maintained, ensuring the reliability and reproducibility of experimental results.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Bromo-3-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the hazards and essential safety precautions for handling 2-Bromo-3-formylpyridine (CAS No. 128071-75-0), a key building block in organic synthesis, particularly within pharmaceutical research and development.[1][2] Adherence to the safety protocols outlined herein is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to acute toxicity, skin and eye irritation, and potential for allergic skin reactions.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[3]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Skin Irritation (Category 2): Causes skin irritation.[4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5]

GHS Label Elements:

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Below is a diagram illustrating the logical relationship between the compound and its primary hazards.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below. This data is essential for safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrNO | [1] |

| Molecular Weight | 186.01 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 49 - 53 °C | [2] |

| Storage Class | 11 - Combustible Solids | |

| Water Solubility | Low solubility | [2] |

| Organic Solvent Solubility | Soluble in common organic solvents | [2] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are paramount to prevent exposure.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE): A detailed breakdown of the required PPE is presented in the table below.

| Body Part | Protection | Specification | Rationale |

| Eyes/Face | Safety Goggles, Face Shield | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles when there is a splash hazard.[4][7][8] | Protects against splashes and dust, preventing serious eye irritation.[3] |

| Hands | Chemical-resistant gloves | Nitrile, Neoprene, or Butyl rubber gloves are suitable. Always check the manufacturer's permeation data.[6] | Prevents skin contact, which can cause irritation and allergic reactions. |

| Skin/Body | Lab coat, Long-sleeved clothing | A flame-resistant lab coat is recommended. For larger quantities, a chemical-resistant apron or coveralls should be considered.[6][7] | Minimizes the risk of accidental skin exposure.[3] |

| Respiratory | Respirator | For nuisance dust exposures, a dust mask (N95 or P1) may be sufficient.[6] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator with appropriate cartridges is necessary.[6] | Protects against inhalation of dust, which may cause respiratory irritation.[4] |

Safe Handling and Storage Protocols

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust or aerosols.[3][4] Avoid dust formation during handling.

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[3]

-

Wash hands thoroughly after handling the substance and before eating, drinking, or smoking.[3]

-

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3]

Conditions for Safe Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9]

-

Store apart from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4][10]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[9]

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[3] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3] |

| Ingestion | Do NOT induce vomiting.[9] Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a physician or poison control center immediately.[9] |

The following workflow illustrates the immediate response protocol for accidental exposure.

Accidental Release and Fire-Fighting Measures

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation and wear appropriate PPE as described in Section 3. Avoid dust formation and eliminate all ignition sources.[9]

-

Containment and Clean-up: Do not let the product enter drains. For solid spills, sweep up or vacuum carefully and shovel into a suitable, closed, and labeled container for disposal. Absorbent materials like Chemizorb® can be used for spills involving solutions.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. The substance should not be released into the environment.[9]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).

-

Specific Hazards: The material is combustible.[9] Thermal decomposition can lead to the release of irritating and hazardous gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5]

Experimental Protocol: Safe Laboratory Handling

This section provides a generalized workflow for handling this compound in a research setting. This protocol must be adapted based on the specific requirements of the experiment and a thorough risk assessment.

Methodology:

-

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) before starting any work.[6]

-

Ensure all necessary PPE is available, inspected, and in good condition.

-

Prepare the workspace in a chemical fume hood. Cover the work surface with absorbent pads.

-

Verify that an emergency eyewash station and safety shower are accessible.[6]

-

-

Handling (Weighing and Dissolving):

-

Perform all manipulations of the solid compound within the fume hood to minimize inhalation risk.

-

To weigh the solid, place a weighing boat on an analytical balance inside the fume hood or a ventilated balance enclosure.

-

Carefully transfer the required amount of this compound to the weighing boat using a clean spatula, avoiding the generation of dust.[6]

-

When preparing solutions, add the solid slowly to the solvent in the reaction vessel to prevent splashing.

-

Keep all containers tightly closed when not in use.[6]

-

-

Reaction and Work-up:

-

Conduct the reaction within the fume hood.

-

Continuously monitor the reaction for any unexpected changes.

-

Perform all quenching and work-up procedures within the fume hood.

-

-

Cleanup and Disposal:

-

Decontaminate all equipment and the work area after the experiment is complete.

-

Segregate waste streams. Dispose of waste materials, including contaminated PPE and empty containers, as hazardous waste in accordance with local, state, and federal regulations.[3]

-

The diagram below outlines the standard workflow for safely handling this chemical in a laboratory setting.

Toxicological and Ecological Information

Toxicological Information:

-

The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

-

Acute Effects: Harmful if swallowed. Causes irritation to the skin, eyes, and respiratory system.

-

Sensitization: May cause an allergic skin reaction, with symptoms potentially including rash, itching, and swelling.

-

Chronic Effects: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated for long-term or chronic effects.[5]

Ecological Information:

-

Data on the environmental impact is limited. However, it is advised to prevent the substance from entering drains or the environment.[9]

-

Some related compounds are noted as being toxic to aquatic life.[11] Therefore, releases into soil, air, or water should be avoided.

References

- 1. scbt.com [scbt.com]

- 2. 2-Bromo-3-Pyridinecarboxaldehyde | CAS 89465-80-9 | High Purity Supplier & Manufacturer in China [pipzine-chem.com]

- 3. echemi.com [echemi.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. lookchem.com [lookchem.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

The Versatile Reactivity of 2-Bromo-3-formylpyridine: An In-depth Technical Guide for Researchers

An essential building block in modern medicinal chemistry and materials science, 2-Bromo-3-formylpyridine offers a unique combination of reactive sites, enabling a diverse array of chemical transformations. This guide provides a comprehensive overview of its fundamental reactivity, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their synthetic endeavors.

Introduction

This compound, a heterocyclic aromatic aldehyde, has emerged as a pivotal intermediate in the synthesis of complex organic molecules. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 2-position and a formyl (aldehyde) group at the 3-position. This arrangement of functional groups imparts a distinct reactivity profile, allowing for selective modifications at three key sites: the bromine atom, the aldehyde, and the pyridine nitrogen. The electron-withdrawing nature of the pyridine ring and the formyl group activates the bromine atom for various cross-coupling and nucleophilic substitution reactions. Simultaneously, the aldehyde group serves as a versatile handle for chain extension and the introduction of diverse functionalities. This guide delves into the core reactions of this compound, providing practical insights for its application in drug discovery and materials science.

Core Reactivity and Key Transformations

The reactivity of this compound can be broadly categorized into reactions involving the bromo substituent and those involving the formyl group.

Reactions at the 2-Position (Bromo Group)

The bromine atom at the C2 position is susceptible to a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

These reactions are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, forming the backbone of many complex molecular scaffolds.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or heteroaryl substituents at the 2-position.[1][2][3][4][5]

-

Sonogashira Coupling: This powerful reaction facilitates the formation of a C-C triple bond by coupling this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[6][7][8][9][10][11] This is a key step in the synthesis of various biologically active compounds and functional materials.

-

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.[12][13] This transformation is crucial for the synthesis of substituted aminopyridines, which are prevalent in many pharmaceutical agents.

Under suitable conditions, the bromine atom can be displaced by strong nucleophiles. The electron-withdrawing pyridine ring and formyl group facilitate this reaction.

Reactions of the 3-Formyl Group

The aldehyde functionality of this compound is a versatile handle for a multitude of chemical transformations.

-

Wittig Reaction: This classic olefination reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent). This allows for the introduction of a variety of substituted vinyl groups.[14][15]

-

Reductive Amination: This two-step, one-pot process involves the formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[16][17][18][19][20] This is a highly efficient method for synthesizing substituted (pyridin-3-yl)methanamines.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key transformations of this compound and its close analogs.

| Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | ~90 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | ~80 |

| Reaction | Reagent(s) | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Wittig | (Methoxymethyl)triphenylphosphonium chloride | - | THF | 25 | 12 | ~75 |

| Reductive Amination | Benzylamine | NaBH(OAc)₃ | DCE | 25 | 4 | ~90 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added K₃PO₄ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Then, Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) are added, and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.025 mmol), and CuI (0.05 mmol) in a mixture of DMF (5 mL) and Et₃N (2 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C for 3 hours.[6] After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, this compound (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol) are combined. The tube is evacuated and backfilled with argon (this cycle is repeated three times). Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C for 18 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic extracts are washed with brine, dried over anhydrous Mg₂SO₄, and concentrated. The crude product is purified by flash chromatography.

General Procedure for Wittig Reaction

To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere is added n-butyllithium (1.2 mmol, 2.5 M in hexanes) dropwise. The resulting deep red solution is stirred at 0 °C for 30 minutes. A solution of this compound (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The resulting enol ether can be hydrolyzed to the corresponding aldehyde using aqueous acid.

General Procedure for Reductive Amination

To a solution of this compound (1.0 mmol) and the amine (1.1 mmol) in 1,2-dichloroethane (DCE, 10 mL) is added sodium triacetoxyborohydride (1.5 mmol).[16][18][19] The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched with saturated aqueous NaHCO₃ and extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Mandatory Visualizations

Reaction Pathways of this compound

Caption: Overview of the primary reaction pathways for this compound.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.

PI3K/AKT/mTOR Signaling Pathway

Derivatives of this compound are often explored as kinase inhibitors. The PI3K/AKT/mTOR pathway is a crucial signaling cascade in cancer cells, and many small molecule inhibitors target kinases within this pathway.

Caption: Simplified PI3K/AKT/mTOR pathway with potential inhibition sites for pyridine-based drugs.

Applications in Drug Development

The structural motif of a substituted pyridine is a common feature in many approved drugs and clinical candidates. This compound serves as a key starting material for the synthesis of various kinase inhibitors, including those targeting Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinases (PI3Ks).[21][22][23][24][25] The ability to readily introduce diverse functionality at the 2- and 3-positions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. For instance, the formyl group can be elaborated into a variety of heterocyclic systems, such as imidazo[1,5-a]pyridines, which are known to possess a range of biological activities.[18][21][26][27][28]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined reactivity at both the bromo and formyl positions provides a robust platform for the construction of a wide array of complex molecular architectures. The palladium-catalyzed cross-coupling reactions and the various transformations of the aldehyde group are particularly powerful tools for the synthesis of novel pharmaceutical agents and advanced materials. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this important synthetic intermediate.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 4. researchgate.net [researchgate.net]